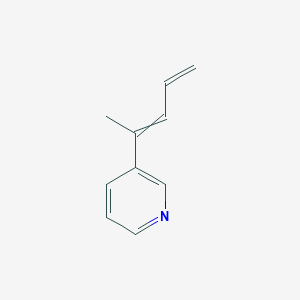
3-(Penta-2,4-dien-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Penta-2,4-dien-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a penta-2,4-dien-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Penta-2,4-dien-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation reaction between pyridine and a suitable penta-2,4-dien-2-yl precursor. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For example, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Penta-2,4-dien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce saturated analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
3-(Penta-2,4-dien-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(Penta-2,4-dien-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to bind to viral proteins and inhibit their function. Similarly, its antibacterial effects may result from disrupting bacterial cell membranes or interfering with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a structure similar to 3-(Penta-2,4-dien-2-yl)pyridine but without the penta-2,4-dien-2-yl group.
Penta-2,4-dien-2-yl derivatives: Compounds that contain the penta-2,4-dien-2-yl group but lack the pyridine ring.
Uniqueness
This compound is unique due to the combination of the pyridine ring and the penta-2,4-dien-2-yl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60499-11-8 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
3-penta-2,4-dien-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-3-5-9(2)10-6-4-7-11-8-10/h3-8H,1H2,2H3 |
InChI-Schlüssel |
RFAWJUZQEBPSQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=C)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
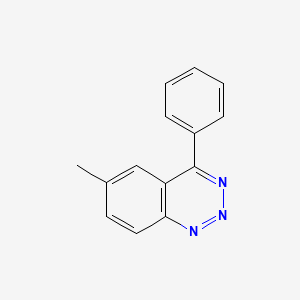
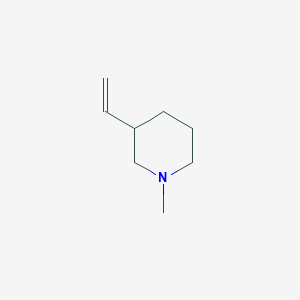
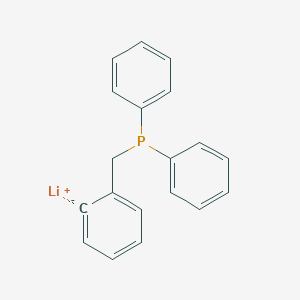
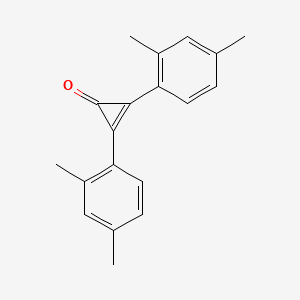
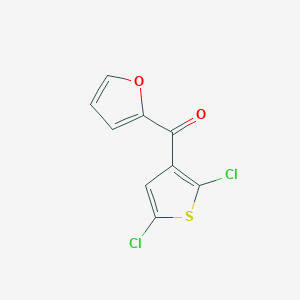
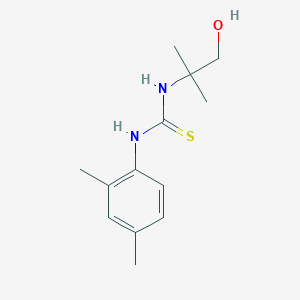

![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)
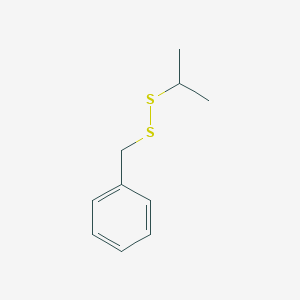
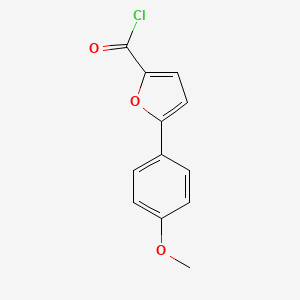
![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)
